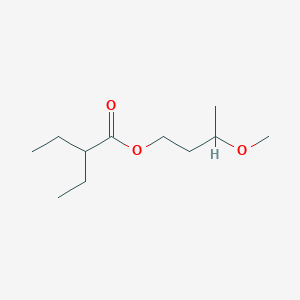
1-Propanesulfonic acid, 3-(heptylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-(heptylamino)- is a chemical compound with the molecular formula C10H23NO3S. It is commonly used as an ion-pairing agent in high-performance liquid chromatography (HPLC) for separating and analyzing various organic compounds . Additionally, it serves as a catalyst in the synthesis of various organic molecules and as a coupling agent for the immobilization of biomolecules onto solid supports .
Métodos De Preparación
The preparation of 1-Propanesulfonic acid, 3-(heptylamino)- typically involves the reaction of 1,3-propane sultone with heptylamine. The reaction is carried out in an organic solvent under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
- Dissolve 1,3-propane sultone in an organic solvent to obtain an organic solution.
- Dissolve heptylamine in another organic solvent to obtain a separate organic solution.
- Mix the two solutions in a microchannel reactor, maintaining a molar ratio of 1:1.
- Allow the reaction to proceed under controlled temperature and pressure conditions.
- Isolate the product by freeze crystallization and filter pressing .
Análisis De Reacciones Químicas
1-Propanesulfonic acid, 3-(heptylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include sulfuric acid, triflic acid, and other strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-(heptylamino)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 3-(heptylamino)- involves its ability to act as an ion-pairing agent and catalyst. As an ion-pairing agent, it interacts with charged molecules, enhancing their separation and analysis in HPLC. As a catalyst, it facilitates various chemical reactions by lowering the activation energy and stabilizing transition states .
Comparación Con Compuestos Similares
1-Propanesulfonic acid, 3-(heptylamino)- can be compared with other similar compounds, such as:
3-(dimethylamino)propane-1-sulfonic acid: This compound also serves as an ion-pairing agent and catalyst but has different functional groups that may affect its reactivity and applications.
3-(hexylamino)propane-1-sulfonic acid: Similar in structure but with a different alkyl chain length, affecting its solubility and interaction with other molecules.
3-(morpholino)propane-1-sulfonic acid: Used in similar applications but with a morpholine ring, providing different chemical properties and reactivity.
These comparisons highlight the uniqueness of 1-Propanesulfonic acid, 3-(heptylamino)- in terms of its specific functional groups and applications.
Propiedades
Número CAS |
1119-93-3 |
|---|---|
Fórmula molecular |
C10H23NO3S |
Peso molecular |
237.36 g/mol |
Nombre IUPAC |
3-(heptylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H23NO3S/c1-2-3-4-5-6-8-11-9-7-10-15(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
Clave InChI |
MLHYCAMQNLGPMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)


![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)








